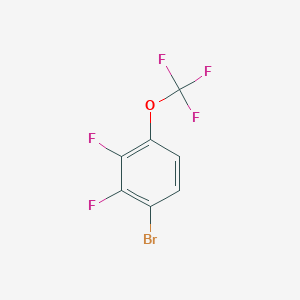

1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

1-bromo-2,3-difluoro-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF5O/c8-3-1-2-4(6(10)5(3)9)14-7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZVSTCFPFXRII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC(F)(F)F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene: A Strategic Building Block in Modern Synthesis

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene, a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical science, and materials research. While the initially requested compound, 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene, is not widely documented, this guide focuses on the closely related and commercially available isomer, 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene (CAS No. 168971-68-4) . Its structural features—a reactive bromine atom, a stabilizing fluoro group, and a lipophilic trifluoromethoxy moiety—make it a versatile and highly valuable intermediate. This document details its physicochemical properties, outlines a logical synthetic pathway, explores its critical applications in cross-coupling reactions, and provides rigorous safety and handling protocols.

Compound Identification and Physicochemical Properties

1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene is a strategically important building block whose distinct substituents offer a powerful combination of reactivity and property modulation for derivative synthesis.[1]

Table 1: Compound Identifiers and Key Properties

| Property | Value | Source(s) |

| CAS Number | 168971-68-4 | [2][3] |

| IUPAC Name | 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene | [2] |

| Synonyms | 4-Bromo-3-fluoro-1-(trifluoromethoxy)benzene, 4-Bromo-3-fluorophenyl trifluoromethyl ether | [2] |

| Molecular Formula | C₇H₃BrF₄O | [2] |

| Molecular Weight | 259.00 g/mol | [2] |

| Boiling Point | 158.5 °C at 760 mmHg | [4] |

| Density | 1.724 g/cm³ | [4] |

| Flash Point | 60.6 °C | [4] |

The Strategic Role of Fluorination in Drug Discovery

The inclusion of fluorine-containing groups like the fluoro (-F) and trifluoromethoxy (-OCF₃) moieties is a well-established strategy in modern drug design.[5] The -OCF₃ group, in particular, is gaining significant attention due to its unique combination of properties. It is highly lipophilic, which can enhance membrane permeability and bioavailability, yet it is also a powerful electron-withdrawing group that can modulate a molecule's pKa and binding affinity.[6][7] Furthermore, the carbon-fluorine bonds are exceptionally strong, rendering the -OCF₃ group highly resistant to metabolic degradation and increasing the in-vivo half-life of drug candidates.[6] This compound serves as a critical starting material for introducing this advantageous functional group into complex target molecules.[1]

Synthesis Pathway: A Mechanistic Approach

Conceptual Synthesis Workflow

Caption: Proposed synthesis of the target compound via bromination and Sandmeyer reaction.

Causality and Rationale:

-

Starting Material Selection : The synthesis begins with an appropriately substituted aniline. The amino group is a powerful ortho-, para-director for electrophilic aromatic substitution, making the subsequent bromination step highly regioselective.

-

Electrophilic Bromination : The aniline is treated with a brominating agent such as N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[8][9] The amino group activates the ring, directing the bromine atom to the position ortho to the amine and para to the trifluoromethoxy group.

-

Diazotization : The resulting bromoaniline is then converted to a diazonium salt. This is achieved by treating it with sodium nitrite (NaNO₂) in the presence of a strong acid like hydrobromic acid (HBr) at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.

-

Sandmeyer Reaction : The diazonium salt is a superb leaving group (N₂ gas). Its displacement is facilitated by a copper(I) bromide (CuBr) catalyst. This classic Sandmeyer reaction efficiently replaces the diazonium group with a bromine atom, yielding the final product.

This multi-step process is a robust and scalable method for producing highly functionalized aromatic rings from readily available precursors.

Application in Drug Development: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene is its use as an electrophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction forms a new carbon-carbon bond, enabling the construction of complex biaryl scaffolds, which are common motifs in pharmaceuticals.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general, self-validating framework for coupling an aryl bromide with a generic arylboronic acid.

Materials:

-

1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene (1.0 equivalent)

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Anhydrous, degassed solvent (e.g., Dioxane/Water mixture)

Procedure:

-

Reaction Setup : In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl bromide, arylboronic acid, palladium catalyst, and base.[3] The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[3]

-

Solvent Addition : Add the degassed solvent mixture via syringe. Degassing the solvent (e.g., by sparging with argon) removes dissolved oxygen which can interfere with the catalytic cycle.

-

Heating : Heat the reaction mixture to 80-100 °C with vigorous stirring. The elevated temperature is necessary to drive the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Monitoring : Track the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

-

Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine to remove the inorganic base and salts.

-

Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the target biaryl product.[3]

Suzuki-Miyaura Catalytic Cycle Diagram

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | C7H3BrF4O | CID 22065211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. What are the storage conditions for different types of fluorinated pharmaceutical intermediates? - Blog [sinoshiny.com]

- 5. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrevlett.com [chemrevlett.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene synthesis protocol

An In-Depth Technical Guide to the Synthesis of 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The strategic incorporation of fluorine and trifluoromethoxy groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry. These modifications can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene represents a valuable building block for the synthesis of complex bioactive molecules, offering multiple points for further chemical elaboration. The bromine atom, in particular, serves as a versatile handle for cross-coupling reactions, enabling the construction of intricate molecular architectures.

This guide details a feasible and logical synthetic pathway to 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene. The proposed synthesis leverages the well-established Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by a copper(I) bromide-mediated substitution.

Overall Synthetic Scheme

The synthesis is proposed to proceed in two key stages, starting from 2,3-difluoro-4-(trifluoromethoxy)aniline:

-

Diazotization: The primary amine group of 2,3-difluoro-4-(trifluoromethoxy)aniline is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid.

-

Sandmeyer Reaction: The resulting diazonium salt is then treated with copper(I) bromide, which facilitates the substitution of the diazonium group with a bromine atom.

Caption: Proposed two-step synthesis of 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene.

Part 1: Synthesis of the Arenediazonium Salt (Diazotization)

The initial step involves the conversion of the primary aromatic amine to a diazonium salt. This reaction is typically carried out at low temperatures to ensure the stability of the diazonium intermediate.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2,3-Difluoro-4-(trifluoromethoxy)aniline | 213.11 | 2.13 g | 10.0 |

| Hydrobromic acid (48% aq.) | 80.91 | 6.25 mL | 55.0 |

| Sodium nitrite (NaNO₂) | 69.00 | 0.725 g | 10.5 |

| Deionized water | 18.02 | 15 mL | - |

Procedure:

-

To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2,3-difluoro-4-(trifluoromethoxy)aniline (2.13 g, 10.0 mmol).

-

Add hydrobromic acid (48% aq., 6.25 mL, 55.0 mmol) to the flask. Stir the mixture to form a slurry.

-

Cool the flask in an ice-salt bath to maintain an internal temperature between 0 and -5 °C.

-

In a separate beaker, dissolve sodium nitrite (0.725 g, 10.5 mmol) in deionized water (5 mL).

-

Slowly add the sodium nitrite solution dropwise to the stirred aniline slurry via the dropping funnel. Ensure the temperature remains below 5 °C throughout the addition. The formation of the diazonium salt is indicated by the dissolution of the aniline slurry to form a clear solution.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the in situ generated arenediazonium salt and is used directly in the next step.

Mechanistic Insight

The diazotization reaction begins with the protonation of nitrous acid (formed from NaNO₂ and HBr) to form the nitrosonium ion (NO⁺), a potent electrophile.[1][2] The lone pair of the primary amine then attacks the nitrosonium ion, initiating a cascade of proton transfers and ultimately leading to the elimination of water to form the stable arenediazonium ion.[2]

Caption: Simplified mechanism of arenediazonium salt formation.

Part 2: Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for converting arenediazonium salts into aryl halides.[2][3][4] The reaction is catalyzed by copper(I) salts.[2]

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Copper(I) bromide (CuBr) | 143.45 | 1.72 g | 12.0 |

| Hydrobromic acid (48% aq.) | 80.91 | 2.5 mL | 22.0 |

| Diethyl ether | 74.12 | 50 mL | - |

| Anhydrous magnesium sulfate | 120.37 | 5 g | - |

Procedure:

-

In a 250 mL beaker, prepare a solution of copper(I) bromide (1.72 g, 12.0 mmol) in hydrobromic acid (48% aq., 2.5 mL).

-

Carefully and slowly add the cold diazonium salt solution from Part 1 to the stirred copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.

-

After the initial effervescence subsides, gently warm the reaction mixture to 50-60 °C on a water bath for 30 minutes to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 25 mL).

-

Combine the organic extracts and wash with deionized water (20 mL) and then with saturated sodium bicarbonate solution (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene.

Safety and Handling

-

Arenediazonium salts can be explosive when isolated and dry. Therefore, it is crucial to use the diazonium salt solution immediately and not attempt to isolate the solid.[5][6]

-

Hydrobromic acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

The Sandmeyer reaction involves the evolution of nitrogen gas, so the reaction should be performed in a well-ventilated area.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | A complex multiplet in the aromatic region, showing coupling to the fluorine atoms. |

| ¹³C NMR | Aromatic signals showing characteristic C-F and C-Br couplings. The trifluoromethoxy carbon will appear as a quartet due to coupling with the three fluorine atoms. |

| ¹⁹F NMR | Three distinct signals: two for the aromatic fluorines and one for the trifluoromethoxy group. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₇H₂BrF₅O, with a characteristic isotopic pattern for a monobrominated compound. |

Conclusion

The synthesis of 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene can be reliably achieved through a two-step process involving the diazotization of 2,3-difluoro-4-(trifluoromethoxy)aniline followed by a Sandmeyer reaction with copper(I) bromide. This guide provides a detailed and scientifically sound protocol for this transformation. By understanding the underlying chemical principles and adhering to the outlined procedures and safety precautions, researchers can successfully synthesize this valuable building block for applications in drug discovery and materials science.

References

- Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents. (n.d.).

-

The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl - JMU Scholarly Commons. (n.d.). Retrieved January 19, 2026, from [Link]

- Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents. (n.d.).

- Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents. (n.d.).

-

1-bromo-2-fluorobenzene - Organic Syntheses Procedure. (1963). In Organic Syntheses (Vol. 43, p. 12). [Link]. Retrieved January 19, 2026, from [Link]

-

Introduction of Fluorine via Diazonium Compounds (Fluorodediazoniation). (n.d.). In Houben-Weyl Methods of Organic Chemistry (Vol. E 10b/1, pp. 489-526). Retrieved January 19, 2026, from [Link]

- Process for preparing 3,5-difluoroaniline - Google Patents. (n.d.).

- Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents. (n.d.).

-

Process for the preparation of 1-bromo-3,5-difluorobenzene (1996) - SciSpace. (n.d.). Retrieved January 19, 2026, from [Link]

-

Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes - Vanderbilt University. (n.d.). Retrieved January 19, 2026, from [Link]

-

Diazotisation - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Retrieved January 19, 2026, from [Link]

- Process for preparing 3,5-difluoroaniline - Google Patents. (n.d.).

Sources

- 1. Diazotisation [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Process for the preparation of 1-bromo-3,5-difluorobenzene (1996) | Marita Dr Neuber | 2 Citations [scispace.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CA2340442C - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]

- 6. US5977412A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]

1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene molecular structure

An In-Depth Technical Guide to the Molecular Structure of 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene

Executive Summary

This technical guide provides a comprehensive analysis of the molecular structure of 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene, a compound of significant interest to researchers in medicinal chemistry and materials science. As a polysubstituted aromatic ring, it incorporates a bromine atom, a versatile synthetic handle for cross-coupling reactions; two fluorine atoms, which can enhance metabolic stability and modulate electronic properties; and a trifluoromethoxy group, a key lipophilic substituent that can improve cell permeability and metabolic resistance. This document outlines a robust strategy for the unambiguous structural elucidation and characterization of this molecule, grounded in modern analytical techniques. We will delve into the predicted spectroscopic signatures, including Nuclear Magnetic Resonance (¹H, ¹⁹F, ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, a plausible synthetic pathway and detailed experimental protocols are presented to guide laboratory practice. This guide is designed to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of novel fluorinated aromatic compounds.

Introduction: The Strategic Value of Polysubstituted Fluorinated Aromatics

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong bonds with carbon—impart profound changes to a molecule's physicochemical and biological profile. Specifically, the trifluoromethoxy (-OCF₃) group is often considered a "super-methoxy" group; it is highly lipophilic and acts as a strong electron-withdrawing group through induction, yet it can also participate in resonance as an electron donor via the oxygen lone pair.[2] This duality allows for fine-tuning of electronic properties and often enhances metabolic stability by blocking potential sites of oxidative metabolism.[2]

The subject of this guide, 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene, represents a highly functionalized scaffold. The substituents are strategically placed:

-

Bromine (C1): Serves as a key reactive site for forming new carbon-carbon or carbon-heteroatom bonds through reactions like Suzuki, Heck, or Buchwald-Hartwig couplings.

-

Vicinal Difluoro Groups (C2, C3): The two adjacent fluorine atoms create a strong dipole, influencing the molecule's conformation and interaction with biological targets. Their electron-withdrawing nature significantly impacts the acidity of adjacent protons and the reactivity of the aromatic ring.

-

Trifluoromethoxy Group (C4): Positioned para to the bromine, it exerts a strong electronic influence across the ring and provides a lipophilic character crucial for bioavailability in potential pharmaceutical applications.

Understanding the precise molecular structure is paramount to harnessing its potential. This guide provides the analytical framework for its definitive characterization.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties for 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene is presented below. These values are estimated based on the properties of structurally similar compounds.

| Property | Predicted Value |

| Molecular Formula | C₇H₂BrF₅O |

| Molecular Weight | 276.99 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~170-180 °C (estimated) |

| Density | ~1.75 g/mL (estimated) |

Strategy for Structural Elucidation

Confirming the identity and purity of a novel, highly-functionalized molecule requires a multi-faceted analytical approach. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirmation.

Caption: A logical workflow for the synthesis, purification, and definitive structural confirmation of the target compound.

Predicted Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic signatures. The causality behind these predictions is explained based on established principles of structure-property relationships in fluorinated aromatic compounds.[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of this molecule. The presence of both ¹H and ¹⁹F active nuclei provides a rich dataset of through-bond scalar couplings (J-couplings) that are diagnostic of the substitution pattern.

Caption: Predicted NMR scalar (J) coupling relationships in 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene.

¹H NMR Spectroscopy The spectrum will show two signals in the aromatic region, corresponding to H-5 and H-6.

-

H-5: Expected around δ 7.4-7.6 ppm. This proton is ortho to the -OCF₃ group and ortho to the H-6 proton. It will also show couplings to F-3 (ortho, ³JHF ~ 8-10 Hz), F-2 (para, ⁵JHF ~ 1-2 Hz), and potentially a small coupling to the -OCF₃ fluorines (⁵JHF). The signal will likely appear as a doublet of doublets of doublets (ddd) or a more complex multiplet.

-

H-6: Expected around δ 7.2-7.4 ppm. This proton is ortho to the bromine atom and H-5. It will show couplings to H-5 (ortho, ³JHH ~ 8-9 Hz), F-2 (meta, ⁴JHF ~ 5-7 Hz), and F-3 (meta, ⁴JHF ~ 4-6 Hz). This signal will also appear as a complex multiplet.

¹⁹F NMR Spectroscopy This is the most diagnostic spectrum. Three distinct signals are expected.

-

-OCF₃: A singlet around δ -58 to -60 ppm. The lack of coupling to other fluorine atoms simplifies this signal. Small couplings to H-5 may be observable with high resolution.

-

F-2 & F-3: These two aromatic fluorines will appear as two distinct signals, likely between δ -130 and -150 ppm. Each signal will be a doublet due to the strong ortho F-F coupling (³JFF ~ 20 Hz). Each peak of the doublet will be further split by couplings to the aromatic protons as described above, resulting in two complex multiplets. Computational methods can be valuable for predicting these chemical shifts with reasonable accuracy.[4]

¹³C NMR Spectroscopy The spectrum will display 7 unique carbon signals. A key feature will be the large C-F coupling constants.

-

Aromatic Carbons: Six distinct signals. The carbons directly attached to fluorine (C-2, C-3) will appear as large doublets (¹JCF ~ 240-260 Hz). The carbons adjacent to the fluorines (C-1, C-4) will show smaller couplings (²JCF).

-

-OCF₃ Carbon: This carbon will appear as a quartet (¹JCF ~ 255-260 Hz) around δ 120 ppm.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3100-3000 | Weak-Medium | Aromatic C-H stretching |

| 1600-1450 | Medium-Strong | Aromatic C=C ring stretching |

| 1300-1100 | Very Strong | C-F stretching (from -OCF₃ and Ar-F) |

| ~1070 | Medium | C-Br stretching |

| 900-675 | Strong | C-H out-of-plane bending |

The C-F stretching region will likely be complex and intense due to the five fluorine atoms in the molecule.[7]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the elemental composition.

-

Molecular Ion (M⁺): The most critical piece of data. A prominent molecular ion peak will be observed. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units. This is a definitive indicator of a monobrominated compound. The expected m/z values would be ~276 and ~278.

-

Key Fragments: Common fragmentation pathways would include the loss of Br• (M-79/81) and the loss of •CF₃ (M-69).

Proposed Synthetic Route

A plausible synthesis could begin from a commercially available, appropriately substituted aniline precursor, such as 2,3-difluoro-4-bromoaniline. The synthesis would proceed via a Sandmeyer-type reaction to introduce the bromine, followed by a reaction to form the trifluoromethoxy group. However, a more direct route might start from a phenol.

Proposed Route from 2,3-Difluoro-4-bromophenol:

-

Starting Material: 2,3-Difluoro-4-bromophenol. This precursor itself would require a multi-step synthesis, likely starting from 2,3-difluoroaniline.

-

Trifluoromethoxylation: The phenolic hydroxyl group can be converted to the trifluoromethoxy group. This is a challenging transformation that often requires specialized reagents. One common method involves reaction with CCl₄ and HF (the "Yarovenko-Raksha" reaction) or with CF₃I in the presence of a copper catalyst.[2] A modern approach might use reagents like 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (Togni's reagent II) under appropriate conditions.

The causality for this choice is based on the directing effects of the substituents. Introducing the trifluoromethoxy group onto a pre-functionalized ring avoids issues with regioselectivity that would arise from direct substitution on (trifluoromethoxy)benzene, which strongly directs ortho/para.[2]

Experimental Protocols

6.1. Protocol: NMR Sample Preparation and Acquisition

-

Objective: To obtain high-resolution ¹H, ¹⁹F, and ¹³C NMR spectra.

-

Materials: 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene (~10-20 mg), Deuterated Chloroform (CDCl₃, 0.7 mL), 5 mm NMR tube, NMR Spectrometer (≥400 MHz).

-

Procedure:

-

Accurately weigh 10-20 mg of the sample directly into a clean, dry NMR tube.

-

Add ~0.7 mL of CDCl₃ to the tube.

-

Cap the tube and invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

-

Insert the tube into the NMR spectrometer.

-

Acquire a standard ¹H spectrum. Optimize shims for the best possible resolution.

-

Acquire a ¹⁹F spectrum. If the spectrometer requires it, use an external reference or set the reference frequency based on a known standard.

-

Acquire a proton-decoupled ¹³C spectrum. Due to the relatively low sensitivity of ¹³C, a longer acquisition time (several hours) may be necessary to achieve a good signal-to-noise ratio.

-

(Optional but Recommended) Acquire 2D correlation spectra such as ¹H-¹H COSY and ¹H-¹³C HSQC to confirm proton-proton and proton-carbon connectivities.

-

6.2. Protocol: FTIR Spectroscopy (ATR Method)

-

Objective: To obtain an infrared spectrum to identify functional groups.

-

Materials: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric H₂O and CO₂ signals.

-

Place a single drop of the liquid sample directly onto the center of the ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) and a soft laboratory wipe.

-

Conclusion

The molecular structure of 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene presents a unique combination of synthetically valuable and pharmacologically relevant functional groups. Its definitive characterization relies on a synergistic application of modern analytical techniques. NMR spectroscopy, particularly ¹⁹F NMR, is indispensable for confirming the precise substitution pattern through the analysis of scalar coupling networks. Mass spectrometry provides unambiguous confirmation of the elemental composition via the molecular weight and the characteristic bromine isotopic pattern, while IR spectroscopy verifies the presence of key functional groups. The strategic insights and detailed protocols provided in this guide offer a robust framework for researchers to confidently synthesize, identify, and utilize this and other complex fluorinated aromatic molecules in their scientific endeavors.

References

-

PubChem. 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. National Center for Biotechnology Information. [Link]

-

Magritek. 5-Bromo-1,2,3-trifluorobenzene. Magritek Benchtop NMR. [Link]

-

Saunders, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. [Link]

-

The Royal Society of Chemistry. Supporting Information for an article on trifluoromethyl compounds. Royal Society of Chemistry. [Link]

-

Manteau, B., et al. (2010). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 6, 1167–1184. [Link]

- Google Patents. Process for the preparation of 1-bromo-3,5-difluorobenzene.

-

ResearchGate. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ResearchGate. [Link]

-

PubChem. (Trifluoromethoxy)benzene. National Center for Biotechnology Information. [Link]

-

NIST. Benzene, 1-bromo-3-(trifluoromethyl)-. NIST Chemistry WebBook. [Link]

- Google Patents. Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.

-

Semantic Scholar. 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. [Link]

-

SpectraBase. 1-Bromo-2,3-difluorobenzene - Optional[FTIR] - Spectrum. Wiley. [Link]

Sources

- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. 1-Bromo-4-(trifluoromethoxy)benzene(407-14-7) 13C NMR spectrum [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene IUPAC name

An In-depth Technical Guide: 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene (CAS No. 1417569-62-0), a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. The unique substitution pattern—featuring a reactive bromine atom, two electron-withdrawing fluorine atoms, and a lipophilic trifluoromethoxy group—positions this molecule as a strategic building block for the synthesis of complex, high-value chemical entities. We will delve into its physicochemical properties, propose a logical synthetic strategy, explore its reactivity in cornerstone organic reactions, and outline essential safety and handling protocols. This document is designed to serve as a practical resource for scientists leveraging this versatile intermediate in their research and development endeavors.

Chemical Identity and Physicochemical Properties

1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene is a structurally precise intermediate designed for advanced chemical synthesis. Its identity is defined by the specific arrangement of its five substituents on the benzene ring, which imparts a unique set of electronic and steric properties.

| Identifier | Value | Source |

| IUPAC Name | 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene | ChemScene |

| CAS Number | 1417569-62-0 | [1] |

| Molecular Formula | C₇H₂BrF₅O | [1] |

| Molecular Weight | 276.99 g/mol | [1] |

| SMILES | C1=CC(=C(C(=C1Br)F)F)OC(F)(F)F | [1] |

| InChI Key | (Generated from structure) | - |

The calculated physicochemical properties of this compound are critical for predicting its behavior in reaction media and biological systems. The trifluoromethoxy group, in particular, significantly increases lipophilicity, a key parameter in drug design.

| Property | Value | Significance in R&D |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | Low TPSA suggests good potential for cell membrane permeability.[1] |

| LogP (Octanol-Water Partition) | 3.6259 | High LogP indicates significant lipophilicity, influencing solubility and interaction with biological targets.[1] |

| Rotatable Bonds | 1 | Low rotational freedom leads to a more rigid conformation, which can be advantageous for specific receptor binding.[1] |

| Hydrogen Bond Acceptors | 1 (Oxygen) | The ether oxygen can act as a weak hydrogen bond acceptor.[1] |

Synthesis Strategy: A Proposed Workflow

The direct synthesis of 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene is not a trivial one-step process due to the specific regiochemistry required. A multi-step approach is necessary, leveraging established methodologies for fluorination, trifluoromethoxylation, and bromination. The causality behind this proposed pathway is to install the directing and less reactive groups first, saving the introduction of the versatile bromine "handle" for a later stage to maximize synthetic utility.

A plausible and logical synthetic route would begin with a commercially available difluorophenol and proceed through trifluoromethoxylation followed by a regioselective bromination.

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocol: Regioselective Bromination (Step B)

This protocol is a representative method based on standard procedures for the bromination of activated aromatic rings. The trifluoromethoxy group is an ortho-, para-director; with the ortho- positions blocked or sterically hindered by fluorine atoms, bromination is strongly directed to the para- position.

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,2-difluoro-3-(trifluoromethoxy)benzene (1.0 eq) and a suitable solvent such as acetonitrile.

-

Reagent Preparation: In a separate beaker, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in acetonitrile.

-

Expert Insight: NBS is chosen over elemental bromine (Br₂) for its milder reaction conditions and higher selectivity, minimizing the formation of poly-brominated byproducts.

-

-

Reaction Execution: Cool the reactor flask to 0°C using an ice bath. Slowly add the NBS solution via the dropping funnel over 30 minutes. The reaction is typically catalyzed by adding a few drops of concentrated sulfuric acid.

-

Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup (Self-Validating):

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS.

-

Transfer the mixture to a separatory funnel and extract the organic phase with ethyl acetate (3x volumes).

-

Wash the combined organic layers with water and then with brine to remove water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting crude oil via column chromatography on silica gel to yield the pure 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene.

Reactivity and Applications in Drug Discovery

The primary utility of this molecule is as a sophisticated building block. The bromine atom serves as a versatile functional handle for forming new carbon-carbon and carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions.

The fluorine and trifluoromethoxy groups are not merely spectators; they are critical design elements.

-

Metabolic Stability: The C-F bond is exceptionally strong. Fluorine atoms are often introduced at positions susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) to block these pathways, thereby increasing the half-life of a drug candidate.[2]

-

Receptor Binding: Fluorine's high electronegativity can alter the electronic profile of the ring, influencing pKa and modulating interactions with protein targets.[2]

-

Lipophilicity & Permeability: The -OCF₃ group is highly lipophilic and is often used as a bioisostere for groups like isopropyl or tert-butyl, but with a different electronic profile. This can enhance membrane permeability and bioavailability.

Key Application: Suzuki-Miyaura Cross-Coupling

The Suzuki reaction is a cornerstone of modern drug development for its reliability and functional group tolerance. 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene is an excellent substrate for this reaction.

Caption: Catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene (1.0 eq), the desired arylboronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as potassium carbonate (2.0-3.0 eq).

-

Trustworthiness: The entire setup must be conducted under an inert atmosphere (Nitrogen or Argon) as the Pd(0) catalyst is sensitive to oxygen.

-

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1 ratio). Degassing (e.g., by three freeze-pump-thaw cycles) is critical to remove dissolved oxygen.

-

Reaction: Heat the mixture to 80-100°C and stir for 12-24 hours.

-

Monitoring: Follow the reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over sodium sulfate, filter, and evaporate the solvent.

-

Purification: Purify the crude product by flash column chromatography to obtain the desired biaryl compound.

Safety, Handling, and Storage

As a halogenated organic compound, 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene requires careful handling. The following guidelines are based on safety data for structurally related compounds and represent best practices.[3][4][5]

| Hazard Class | Precautionary Statement |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[4] |

| Skin Irritation | Causes skin irritation. Wear protective gloves and clothing.[4] |

| Eye Irritation | Causes serious eye irritation. Wear eye and face protection.[4] |

| Environmental Hazard | May be toxic to aquatic life with long-lasting effects. Avoid release to the environment.[5][6] |

Handling and Storage Protocol:

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors. Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Do not allow the material to enter drains or waterways.

References

- Apollo Scientific. (2023, July 4). 1-Bromo-4-(trifluoromethoxy)

- ChemScene. 1-Bromo-4-(trifluoromethoxy)benzene.

- PubChem. 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene.

- Sigma-Aldrich. 1-Bromo-2-(trifluoromethoxy)benzene.

- LookChem. Cas 407-14-7, 1-Bromo-4-(trifluoromethoxy)benzene.

- Ningbo Inno Pharmchem Co., Ltd. Exploring the Properties and Applications of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene.

- Fisher Scientific. (2013, October 17).

- Merck Millipore. 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene.

- BenchChem. 1-Bromo-4-(trifluoromethoxy)benzene.

- Fisher Scientific.

- ChemicalBook. (2022, October 11).

- ChemicalBook. 1-Bromo-2,3-difluorobenzene synthesis.

- BLD Pharm. 1-Bromo-2,3-difluorobenzene.

- ChemicalBook. 1-Bromo-4-(trifluoromethoxy)benzene(407-14-7) 13C NMR spectrum.

- ECHEMI. 407-14-7, 1-Bromo-4-(trifluoromethoxy)benzene Formula.

- Autech Industry Co., Ltd.

- Autech Industry Co., Ltd. The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery.

- PubChem. 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene.

- Nordmann. 1-Bromo-4-(trifluoromethoxy)benzene.

- Organic Syntheses. 1-bromo-2-fluorobenzene.

- ChemicalBook. 1-Bromo-4-(trifluoromethoxy)benzene.

- Cymit Química S.L. Benzene, 1-bromo-2,4-difluoro-3-(trifluoromethyl)-.

- Sigma-Aldrich. 1-bromo-3-(trifluoromethoxy)benzene applications.

- SpectraBase. 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene.

- Sigma-Aldrich. 1-Bromo-4-(trifluoromethoxy)benzene 99%.

- NIST WebBook. Benzene, 1-bromo-3-fluoro-.

- ChemScene. 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene.

- Sigma-Aldrich. 1-Bromo-4-(trifluoromethoxy)benzene Peer Reviewed Papers.

- Tokyo Chemical Industry. 1-Bromo-2,3-difluorobenzene.

- ACS Publications. Applications of Fluorine in Medicinal Chemistry.

Sources

- 1. chemscene.com [chemscene.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | C7H3BrF4O | CID 22065211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene | C8H6BrF3O | CID 2775560 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene reactivity profile

An In-depth Technical Guide to the Reactivity Profile of 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene

Introduction: A Versatile Building Block in Modern Chemistry

1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene is a highly functionalized aromatic compound that has emerged as a valuable building block for researchers in drug discovery and materials science. Its utility stems from a unique combination of substituents on the benzene ring, each imparting distinct electronic properties that govern its reactivity. The presence of a bromine atom provides a reactive handle for a multitude of cross-coupling reactions, while the strongly electron-withdrawing fluorine atoms and the trifluoromethoxy group significantly influence the molecule's electronic landscape.[1] This guide offers a comprehensive exploration of the reactivity of this compound, providing both mechanistic insights and practical, field-proven protocols for its application.

The trifluoromethoxy (-OCF₃) group is a lipophilic electron-withdrawing group that can enhance metabolic stability and binding affinity in drug candidates.[1] The vicinal difluoro substitution further polarizes the aromatic ring, making it electron-deficient. This electronic profile dictates the primary modes of reactivity:

-

Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is the primary site for these powerful bond-forming reactions.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring, particularly due to the fluorine substituents, makes it susceptible to attack by nucleophiles.

-

Organometallic Intermediate Formation: The bromo-substituent allows for the generation of highly reactive organolithium or Grignard reagents.

This document will delve into each of these reaction classes, providing the causal logic behind experimental design and detailed methodologies to empower researchers to effectively utilize this versatile synthetic intermediate.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2] For an electron-deficient aryl bromide like 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene, these reactions are the most common and powerful methods for structural elaboration.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, couples organoboron compounds with organic halides.[3][4] It is widely favored for its mild conditions, the commercial availability of a vast array of boronic acids, and the low toxicity of its boron-containing byproducts.

Mechanistic Rationale: The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] For electron-deficient aryl bromides, the oxidative addition of the C-Br bond to the Pd(0) catalyst is generally facile. The choice of ligand is critical; bulky, electron-rich phosphine ligands are often required to stabilize the palladium center and promote the reductive elimination step.[6]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene (CAS No. 1417569-62-0).[1] As a highly functionalized aromatic compound, it represents a valuable building block for the synthesis of novel agrochemicals and pharmaceuticals, where fluorine substitution is a key strategy for modulating metabolic stability and binding affinity. Given the current scarcity of published empirical data for this specific molecule, this document serves as a predictive and methodological guide for researchers. We will detail the anticipated features in Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, this guide presents validated, step-by-step protocols for data acquisition and a logical workflow for unambiguous structural elucidation, empowering researchers to confidently characterize this compound.

Introduction and Chemical Identity

1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene is a complex substituted benzene derivative. Its utility in synthetic chemistry is derived from its multiple reactive sites and the unique electronic properties conferred by its five fluorine atoms distributed across two different functional groups.

Molecular Structure and Properties

-

Chemical Name: 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene

-

CAS Number: 1417569-62-0[1]

-

Molecular Formula: C₇H₂BrF₅O[1]

-

Molecular Weight: 276.99 g/mol [1]

-

Structure:

(Image generated for illustrative purposes)

(Image generated for illustrative purposes)

Rationale for Spectroscopic Analysis

The presence of multiple fluorine atoms makes ¹⁹F NMR an indispensable tool for characterization, offering high sensitivity and a wide chemical shift range that is highly sensitive to the local electronic environment.[2] The combination of ortho-difluoro, bromo, and trifluoromethoxy substituents creates a unique and complex spin system. A multi-nuclear NMR approach, coupled with mass spectrometry for molecular formula confirmation and IR spectroscopy for functional group identification, is therefore mandatory for unambiguous structural verification.

Predicted Spectroscopic Data and Interpretation

The following sections provide predicted spectroscopic data based on established principles of spectroscopy and analysis of structurally similar compounds. These predictions serve as a benchmark for researchers analyzing this molecule.

¹H NMR Spectroscopy

The aromatic region will contain two signals corresponding to the two protons on the benzene ring. These protons will exhibit coupling to each other (³JHH, ortho coupling) and to the adjacent fluorine atoms (JHF).

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Number of Protons | Multiplicity | Coupling Constants (Hz) | Assignment |

| ~ 7.4 - 7.6 | 1H | ddd | ³JHH ≈ 8-9, ³JHF ≈ 7-9, ⁴JHF ≈ 2-3 | H-6 |

| ~ 7.1 - 7.3 | 1H | ddd | ³JHH ≈ 8-9, ⁴JHF ≈ 6-8, ⁵JHF ≈ 1-2 | H-5 |

Causality: The proton at position 6 (H-6) is adjacent to the bromine atom and will likely appear downfield. It will be split by H-5 (ortho), F-2 (meta), and F-3 (para). The proton at H-5 will be split by H-6 (ortho), F-3 (meta), and F-2 (para).

¹³C NMR Spectroscopy

A proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals for the seven carbon atoms. Significant C-F coupling will be observed, providing crucial structural information.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| ~ 145 - 155 | dd | C-2 |

| ~ 140 - 150 | dd | C-3 |

| ~ 140 - 148 | t | C-4 |

| ~ 120.4 | q (¹JCF ≈ 257 Hz) | -OCF₃ |

| ~ 125 - 130 | d | C-5 |

| ~ 115 - 120 | d | C-6 |

| ~ 105 - 115 | d | C-1 |

Causality: Carbons directly bonded to fluorine (C-2, C-3) will show large one-bond coupling constants (¹JCF). The carbon of the trifluoromethoxy group will appear as a characteristic quartet with a very large ¹JCF.[3] Carbons further away will exhibit smaller 2-4 bond C-F couplings.[4][5]

¹⁹F NMR Spectroscopy

¹⁹F NMR is the most informative technique for this molecule. Three distinct signals are expected. The trifluoromethoxy group typically appears as a sharp singlet in a distinct region of the spectrum.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, CFCl₃ as standard)

| Predicted Chemical Shift (δ, ppm) | Number of Fluorines | Multiplicity | Coupling Constants (Hz) | Assignment |

| ~ -58 to -62 | 3F | s | - | -OCF₃ |

| ~ -130 to -140 | 1F | dd | ³JFF ≈ 20, ⁴JHF ≈ 6-8 | F-3 |

| ~ -145 to -155 | 1F | dd | ³JFF ≈ 20, ³JHF ≈ 7-9 | F-2 |

Causality: The chemical shift of the -OCF₃ group is characteristic.[3] The two aromatic fluorines (F-2 and F-3) will couple to each other (³JFF) and to the aromatic protons H-5 and H-6, resulting in complex multiplets. The relative positions are influenced by the electronic effects of the adjacent bromine and trifluoromethoxy groups.[2][6]

Mass Spectrometry

Electron Ionization (EI) mass spectrometry is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to bromine.

Table 4: Predicted Mass Spectrometry Data (EI-MS)

| m/z Value (Predicted) | Ion | Key Feature |

| 276 / 278 | [M]⁺ | Isotopic cluster with ~1:1 ratio, confirming the presence of one bromine atom.[7] |

| 197 | [M-Br]⁺ | Loss of the bromine atom. |

| 207 | [M-CF₃]⁺ | Loss of the trifluoromethyl radical. |

| 69 | [CF₃]⁺ | Trifluoromethyl cation, often a base peak. |

Causality: The near-equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes results in a diagnostic M and M+2 pattern for any bromine-containing fragment.[7] Fragmentation will likely proceed via the loss of the weakest bonds, such as the C-Br bond or cleavage of the trifluoromethoxy group.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the substituted benzene ring and the fluorine-containing groups.

Table 5: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | C-H aromatic stretch | Medium |

| 1600 - 1450 | C=C aromatic ring stretch | Medium-Strong |

| 1280 - 1240 | C-O-C asymmetric stretch | Strong |

| 1250 - 1000 | C-F stretch (multiple strong bands) | Very Strong |

| ~ 700 - 550 | C-Br stretch | Medium |

Causality: The C-F bonds give rise to some of the most intense absorptions in the IR spectrum, typically found in the "fingerprint region." Their presence is a strong diagnostic indicator.[8]

Recommended Experimental Protocols

Adherence to standardized protocols is essential for obtaining high-quality, reproducible data.

Mandatory Safety Protocol

-

Handling: Always handle 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and nitrile gloves.

-

Hazards: Based on similar compounds, this substance should be treated as a skin and eye irritant.[9][10][11] Avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents.[9]

NMR Data Acquisition Workflow

This workflow is designed to provide a comprehensive NMR dataset for structural confirmation.

-

Sample Preparation: Accurately weigh ~15-20 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate signal-to-noise and resolution to observe the fine coupling patterns.

-

¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. This can be done with or without proton decoupling to observe JHF couplings. No external standard is strictly necessary if referencing the spectrometer frequency, but CFCl₃ is the historical standard (0 ppm).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH and quaternary carbons.

-

Data Processing: Process all spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Integrate signals and accurately measure chemical shifts and coupling constants.

Caption: Standard workflow for comprehensive NMR data acquisition.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for confirming molecular weight and assessing purity.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: 250 °C, Split mode (e.g., 50:1).

-

Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min. (This program should be optimized).

-

-

MS Method:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

-

Data Analysis: Identify the peak corresponding to the compound. Analyze the mass spectrum of this peak, paying close attention to the molecular ion cluster and key fragmentation patterns.

Integrated Structural Elucidation Strategy

Caption: Integrated strategy for unambiguous structure confirmation.

This logical flow ensures that the molecular formula is first confirmed by MS, the core functional groups are identified by IR, and the precise atom-to-atom connectivity and regiochemistry are established by the complete set of NMR experiments.

Conclusion

1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene is a molecule of significant interest for chemical synthesis. While empirical spectroscopic data is not widely published, its structure can be confidently confirmed using the predictive data and rigorous experimental workflows outlined in this guide. The key to a successful characterization lies in the application of a multi-technique approach, with a particular emphasis on multi-nuclear (¹H, ¹³C, and especially ¹⁹F) NMR spectroscopy. This document provides the necessary framework for researchers to proceed with their work efficiently and with a high degree of scientific certainty.

References

-

Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title]. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene. Retrieved from [Link]

- Google Patents. (n.d.). EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.

-

Su, M., et al. (2021). 19F NMR as a tool in chemical biology. PubMed Central. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Bromo-2,3-difluorobenzene. Retrieved from [Link]

-

JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. magritek.com [magritek.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Benzene, fluoro- [webbook.nist.gov]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug discovery, offering a powerful tool to modulate metabolic stability, binding affinity, and lipophilicity. Within the expanding toolkit of fluorinated building blocks, 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene emerges as a compound of significant interest. Its unique substitution pattern presents a versatile platform for the introduction of complex functionalities through cross-coupling reactions and other synthetic transformations. However, the very features that make this compound synthetically attractive—multiple halogen substituents and an electron-withdrawing trifluoromethoxy group—necessitate a thorough understanding of its reactivity and a rigorous approach to its safe handling.

This guide, intended for laboratory professionals, provides a comprehensive overview of the critical safety and handling protocols for 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene. By elucidating the principles behind these procedures, we aim to foster a proactive safety culture and enable researchers to confidently and responsibly harness the synthetic potential of this valuable reagent.

Chemical Identity and Physicochemical Properties

A foundational aspect of safe laboratory practice is a clear understanding of the physical and chemical identity of the substances being handled.

Table 1: Chemical Identity of 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene

| Identifier | Value |

| Chemical Name | 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene |

| CAS Number | Not available/Not explicitly found |

| Molecular Formula | C₇H₂BrF₅O |

| Molecular Weight | 277.0 g/mol |

Table 2: Physicochemical Properties of Structurally Related Isomers

| Property | 1-Bromo-4-(trifluoromethoxy)benzene[1] | 1-Bromo-2-(trifluoromethoxy)benzene[2] | 1-Bromo-2,4-difluorobenzene |

| Appearance | Clear colorless to yellow liquid | - | - |

| Boiling Point | 80 °C at 50 mmHg | 158-160 °C | 145-146 °C |

| Density | 1.622 g/mL at 25 °C | 1.62 g/mL at 25 °C | 1.708 g/mL at 25 °C |

| Flash Point | 67.8 °C (154 °F) | 60 °C (140 °F) - closed cup | - |

Hazard Identification and Toxicological Profile

Based on the hazard profiles of closely related analogs, 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene should be treated as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system, and potential for harm if swallowed or absorbed through the skin.

Table 3: Anticipated GHS Hazard Classifications

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed[3] |

| Skin Corrosion/Irritation | H315: Causes skin irritation[3][4] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[3][4] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation[3][4] |

Toxicological Insights:

The toxicological profile of halogenated aromatic compounds is often characterized by their irritant properties. The presence of multiple fluorine atoms and a bromine atom can enhance the electrophilic nature of the benzene ring, increasing its reactivity with biological macromolecules. The trifluoromethoxy group, while generally considered to be metabolically stable, contributes to the overall lipophilicity of the molecule, which may facilitate its absorption through the skin.

Primary Routes of Exposure:

-

Inhalation: Vapors may cause irritation to the respiratory tract.[3][4]

-

Skin Contact: May cause skin irritation and potential absorption.[3][4]

-

Ingestion: Harmful if swallowed.[3]

Safe Handling and Storage Protocols

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent hygiene practices, is essential when working with this compound.

Engineering Controls: The First Line of Defense

All manipulations of 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure. The fume hood should have a demonstrated and documented face velocity appropriate for handling hazardous chemicals.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

-

Hand Protection: Chemical-resistant gloves are mandatory. Given the nature of halogenated organic compounds, Viton® or nitrile gloves with an appropriate thickness and breakthrough time should be used. Always inspect gloves for any signs of degradation or perforation before use.

-

Eye Protection: Chemical safety goggles are required at all times. When there is a risk of splashing, a face shield should be worn in addition to goggles.

-

Skin and Body Protection: A flame-resistant laboratory coat should be worn and kept fully buttoned. Ensure that street clothes are fully covered.

-

Respiratory Protection: Under normal operating conditions within a certified fume hood, respiratory protection is not typically required. However, in the event of a spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Hygiene Practices: Preventing Unseen Exposure

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3]

-

Contaminated work clothing should not be allowed out of the workplace and should be decontaminated or disposed of as hazardous waste.[3]

Storage Requirements: Ensuring Stability and Containment

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[5][6]

-

Store separately from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5]

Workflow for Safe Handling

Caption: A generalized workflow for the safe handling of 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene.

Emergency Procedures: Preparedness and Response

First-Aid Measures

-

Inhalation: If vapors are inhaled, immediately move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, trained personnel should administer oxygen. Seek immediate medical attention.[4]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[4]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response Protocol

A tiered response is necessary depending on the scale of the spill.

Caption: A decision-making workflow for responding to spills of varying severity.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4]

-

Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.

-

Specific Hazards: The compound is a combustible liquid.[4][6] Upon combustion, it may produce hazardous decomposition products including hydrogen bromide, hydrogen fluoride, and carbon oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

All waste containing 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene must be treated as hazardous waste.

-

Waste Segregation: Collect waste in a dedicated, properly labeled, and sealed container. Do not mix with non-halogenated organic waste.

-

Disposal: Dispose of waste through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations.

Reactivity and Stability

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions.[6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as hydrogen bromide, hydrogen fluoride, and carbon oxides may be formed.

Conclusion

1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene is a valuable synthetic intermediate with the potential to contribute significantly to advances in medicinal chemistry and materials science. Its safe and effective use is contingent upon a comprehensive understanding of its potential hazards and the diligent application of appropriate safety protocols. By adhering to the principles and procedures outlined in this guide, researchers can mitigate risks and foster a secure laboratory environment conducive to innovation.

References

-

PubChem. (n.d.). 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene. Retrieved from [Link]

-

Chemsrc. (2025, August 25). CAS#:40161-55-5 | 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2,4-difluorobenzene. Retrieved from [Link]

Sources

- 1. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 [chemicalbook.com]

- 2. 1-Bromo-2-(trifluoromethoxy)benzene 97 64115-88-4 [sigmaaldrich.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

Discovery and history of 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene

An In-Depth Technical Guide to 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene: Synthesis, Properties, and Applications

Introduction: A Modern Building Block for Complex Synthesis

1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene is a highly functionalized aromatic compound that serves as a critical building block in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its discovery and use are not marked by a single historical event but rather represent the culmination of decades of advancement in synthetic organic chemistry. The strategic placement of four distinct substituents—a bromine atom, two fluorine atoms, and a trifluoromethoxy group—on a benzene ring creates a molecule with a unique combination of steric and electronic properties, offering multiple reactive handles for the construction of more complex molecular architectures.

The trifluoromethoxy (-OCF₃) group, in particular, is of growing importance in drug design. It is significantly more lipophilic and electron-withdrawing than a methoxy group and is often considered a "super-halogen" or pseudohalogen for its unique electronic properties.[4][5] This group can enhance metabolic stability, improve membrane permeability, and modulate the binding affinity of a molecule to its biological target.[6] The fluorine atoms contribute to altering the acidity of adjacent protons and can participate in hydrogen bonding, while the bromine atom provides a versatile site for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are foundational methods for creating C-C, C-N, and C-O bonds.[7][8] This guide provides a comprehensive overview of the plausible synthetic strategies for this compound, its physicochemical properties, and its applications as a versatile synthetic intermediate.

Plausible Synthetic Strategies and Methodologies

The synthesis of a polysubstituted benzene ring like 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene presents a significant regiochemical challenge. The order of introduction of the substituents is critical to ensure the desired final arrangement. Below are two logical and scientifically sound synthetic pathways, constructed from well-established organofluorine and aromatic chemistry principles.

Strategy 1: Synthesis from a Difluoroaniline Precursor

This approach leverages a commercially available or readily synthesized difluoroaniline as a starting point, using directed ortho-metalation and Sandmeyer chemistry to install the remaining substituents in a controlled manner.

Caption: Proposed Synthetic Workflow starting from 2,3-Difluoroaniline.

Detailed Experimental Protocol:

-

Preparation of 4-Amino-2,3-difluoro-1-(trifluoromethoxy)benzene:

-

Protect the amino group of 2,3-difluoroaniline. A standard method involves acetylation with acetic anhydride.

-

The protected aniline is then hydroxylated at the para-position. This can be achieved through various methods, including oxidation followed by reduction or via a directed ortho-metalation and subsequent reaction with an electrophilic oxygen source.

-

The resulting phenol is converted to the trifluoromethoxy ether. This transformation is challenging but can be accomplished using reagents like trifluoromethyl triflate or through a two-step process involving reaction with a phosgene equivalent followed by fluorination with SF₄ or other modern fluorinating agents.[5]

-

-

Bromination:

-

The amino group is a strong activating group and directs electrophiles to the ortho and para positions. With the para position blocked by the trifluoromethoxy group, electrophilic bromination will occur at one of the ortho positions.

-

React 4-Amino-2,3-difluoro-1-(trifluoromethoxy)benzene with N-Bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile.[8] This provides a mild and selective method for bromination.[9][10]

-

-

Sandmeyer Reaction (Deamination):

-

The final step is the removal of the amino group. This is classically achieved via a Sandmeyer-type reaction.[11][12]

-

The primary aromatic amine is first converted to a diazonium salt by treatment with sodium nitrite (NaNO₂) in a strong acid like sulfuric acid at 0-5 °C.[13][14]

-

The diazonium salt is then reduced and the diazo group is replaced by a hydrogen atom using a reducing agent such as hypophosphorous acid (H₃PO₂). This deamination step yields the target molecule.

-

Table 1: Summary of Reagents and Conditions for Strategy 1

| Step | Transformation | Key Reagents | Typical Conditions | Expected Yield |

| 1 | Hydroxylation & Trifluoromethoxylation | Acetic anhydride, Oxidizing agent, Trifluoromethylating agent | Multi-step, variable | 40-60% |

| 2 | Electrophilic Bromination | N-Bromosuccinimide (NBS), Acetonitrile | Room temperature, 2-4 hours | 85-95% |

| 3 | Deamination (Sandmeyer) | NaNO₂, H₂SO₄; H₃PO₂ | 0-5 °C, then room temp. | 70-85% |

Strategy 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This pathway builds the molecule by starting with a highly halogenated benzene ring and sequentially replacing the halogens with the desired functional groups using nucleophilic aromatic substitution (SNAr) reactions. Fluorine atoms are particularly effective at activating a ring for SNAr.[15][16]

Caption: Proposed Synthetic Workflow via Nucleophilic Aromatic Substitution.

Detailed Experimental Protocol:

-

Starting Material Synthesis: The precursor, 1-bromo-2,3,4-trifluorobenzene, can be synthesized from 1,2,3-trifluorobenzene via electrophilic bromination. The fluorine atoms are deactivating, but the reaction can be driven with a strong Lewis acid catalyst like FeBr₃.[9]

-

Regioselective Nucleophilic Aromatic Substitution (SNAr):

-

The fluorine atom at the C4 position is the most activated towards nucleophilic attack due to the cumulative electron-withdrawing effects of the adjacent fluorine and bromine atoms.

-

Reacting 1-bromo-2,3,4-trifluorobenzene with a hydroxide source, such as sodium or potassium hydroxide, in a polar aprotic solvent like DMSO or DMF at elevated temperatures will selectively displace the C4 fluorine to yield 1-bromo-2,3-difluoro-4-hydroxybenzene.[17][18]

-

-

Trifluoromethoxylation of the Phenol:

-

The resulting phenol can then be converted to the trifluoromethoxy ether. Modern methods for this transformation are preferable.

-